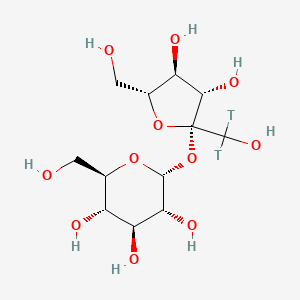
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled withtritium(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium (9CI) is a compound that combines glucose and fructose molecules, where the glucose is in the form of a-D-glucopyranoside and the fructose is in the form of b-D-fructofuranosyl. The compound is labeled with tritium, a radioactive isotope of hydrogen, which is often used in scientific research to trace and study biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranoside,b-D-fructofuranosyl involves the enzymatic or chemical coupling of glucose and fructose. The labeling with tritium is typically achieved through a process called tritiation, where tritium atoms are introduced into the compound. This can be done using various methods, including catalytic hydrogenation with tritium gas or chemical exchange reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis, where enzymes like glycosyltransferases are used to catalyze the formation of the glycosidic bond between glucose and fructose. The tritiation process is carefully controlled to ensure the incorporation of tritium at specific sites within the molecule.
Análisis De Reacciones Químicas
Types of Reactions
a-D-Glucopyranoside,b-D-fructofuranosyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as aldonic acids.
Reduction: Reduction reactions can convert the compound into sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldonic acids and other oxidized derivatives.
Reduction: Sugar alcohols like sorbitol and mannitol.
Substitution: Derivatives with different functional groups, such as esters and ethers.
Aplicaciones Científicas De Investigación
a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium is widely used in scientific research due to its radioactive labeling, which allows for the tracing and study of biochemical processes. Some applications include:
Chemistry: Used in studies of carbohydrate chemistry and glycosylation reactions.
Biology: Employed in metabolic studies to trace the pathways of glucose and fructose in living organisms.
Medicine: Utilized in research on diabetes and other metabolic disorders to understand glucose and fructose metabolism.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of a-D-Glucopyranoside,b-D-fructofuranosyl involves its interaction with various enzymes and receptors in biological systems. The compound is metabolized by enzymes such as glycosidases and glycosyltransferases, which break down the glycosidic bond and release glucose and fructose. The tritium labeling allows researchers to track the metabolic fate of the compound and study its effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sucrose: Composed of a-D-glucopyranoside and b-D-fructofuranosyl, but not labeled with tritium.
Maltose: Consists of two glucose molecules linked by a glycosidic bond.
Lactose: Made up of glucose and galactose molecules.
Uniqueness
The uniqueness of a-D-Glucopyranoside,b-D-fructofuranosyl,labeled with tritium lies in its radioactive labeling, which allows for precise tracking and study of its metabolic pathways. This makes it a valuable tool in scientific research, particularly in studies involving carbohydrate metabolism and enzyme kinetics.
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
346.31 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-[hydroxy(ditritio)methyl]-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i3T2 |
Clave InChI |
CZMRCDWAGMRECN-QBBDZEIJSA-N |
SMILES isomérico |
[3H]C([3H])([C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





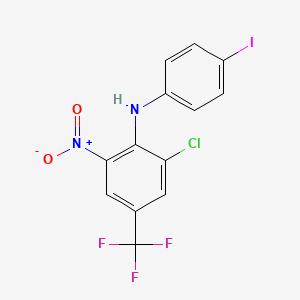
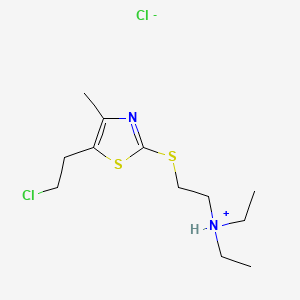

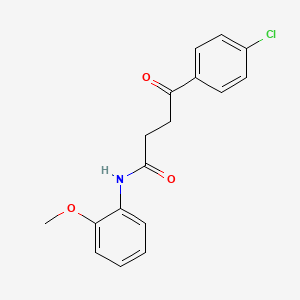
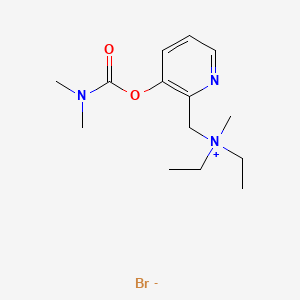
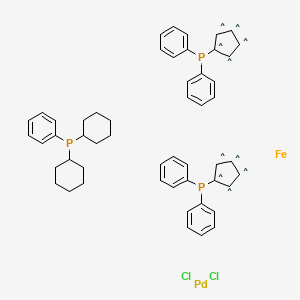
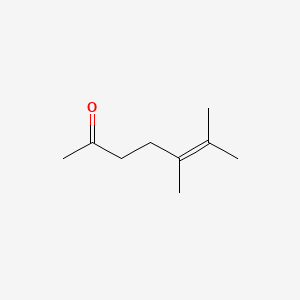

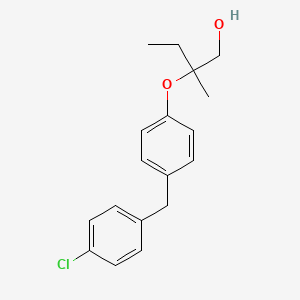
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)

